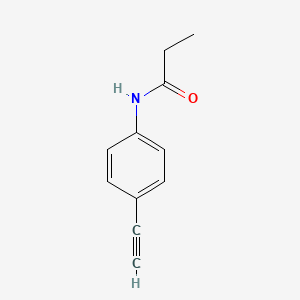

N-(4-ethynylphenyl)propanamide

Description

N-(4-ethynylphenyl)propanamide is an amide derivative featuring a propanamide backbone linked to a 4-ethynylphenyl group. Its molecular formula is C₁₁H₁₁NO (molecular weight: 177.21 g/mol). The ethynyl (–C≡CH) substituent on the phenyl ring confers unique electronic properties due to sp-hybridization, enhancing electrophilicity at the carbonyl group and enabling click chemistry applications (e.g., Huisgen cycloaddition). This compound is primarily utilized as a synthetic intermediate, as evidenced by its role in forming pyrrolidine derivatives via nucleophilic substitution reactions . Spectroscopic characterization includes ¹H NMR (δ 11.46 ppm, NH; δ 3.03 ppm, alkyne proton) and IR (ν 3233 cm⁻¹ for N–H stretch; 1672 cm⁻¹ for C=O) .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-(4-ethynylphenyl)propanamide |

InChI |

InChI=1S/C11H11NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |

InChI Key |

QVRAKSUPNNPRCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, N-(4-ethynylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Propanamide, N-(4-ethynylphenyl)- undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Propanamide, N-(4-ethynylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of propanamide, N-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Key structural variations among analogs include substituent type (electron-withdrawing/donating), steric bulk, and polarity. These factors influence reactivity, solubility, and biological activity.

Table 1: Structural and Physical Comparison

Biological Activity

N-(4-ethynylphenyl)propanamide is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a propanamide moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is CHNO. The synthesis typically involves the reaction of 4-ethynylaniline with propanoyl chloride under anhydrous conditions, using dichloromethane as a solvent and triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The purification process generally employs column chromatography to yield a high-purity product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit key enzymes involved in various biochemical pathways, including:

- Proteases : These enzymes are crucial for protein metabolism and have been linked to cancer progression and other diseases. Inhibiting these enzymes can potentially slow down disease progression .

- Aromatase : This enzyme is involved in estrogen synthesis, making it a target for breast cancer therapies. Compounds similar to this compound have shown promise as aromatase inhibitors .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to bactericidal effects. This is particularly relevant in the context of antibiotic resistance, where novel compounds are needed to combat resistant strains of bacteria such as Pseudomonas aeruginosa .

Case Studies

- Inhibition of LasB Protease : A study focused on the development of inhibitors targeting LasB, a virulence factor in Pseudomonas aeruginosa, demonstrated that compounds with structural similarities to this compound could effectively inhibit this enzyme, showcasing potential therapeutic applications against infections caused by this pathogen .

- Aromatase Inhibition : Another research effort investigated the efficacy of various derivatives of propanamide compounds in inhibiting aromatase activity. The findings suggested that modifications similar to those found in this compound could enhance inhibitory potency against aromatase, thus providing insights into developing new treatments for hormone-dependent cancers .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ethynyl-substituted amide | Enzyme inhibition |

| N-(4-hydroxyphenyl)propanamide | Hydroxy-substituted amide | Antimicrobial activity |

| N-(4-chlorophenyl)propanamide | Chlorine-substituted amide | Anticancer properties |

The table above compares this compound with other similar compounds, highlighting its unique biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.